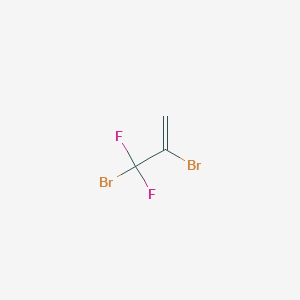

2,3-Dibromo-3,3-difluoroprop-1-ene

CAS No.: 677-35-0

Cat. No.: VC3838123

Molecular Formula: C3H2Br2F2

Molecular Weight: 235.85 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 677-35-0 |

|---|---|

| Molecular Formula | C3H2Br2F2 |

| Molecular Weight | 235.85 g/mol |

| IUPAC Name | 2,3-dibromo-3,3-difluoroprop-1-ene |

| Standard InChI | InChI=1S/C3H2Br2F2/c1-2(4)3(5,6)7/h1H2 |

| Standard InChI Key | XWOGOZVYKBOSPJ-UHFFFAOYSA-N |

| SMILES | C=C(C(F)(F)Br)Br |

| Canonical SMILES | C=C(C(F)(F)Br)Br |

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

2,3-Dibromo-3,3-difluoroprop-1-ene belongs to the class of halogenated alkenes, featuring two bromine atoms at positions 2 and 3 and two fluorine atoms at position 3. Its IUPAC name, 2,3-dibromo-3,3-difluoroprop-1-ene, reflects this substitution pattern. The compound’s structural formula, , underscores the electron-withdrawing effects of halogens, which significantly influence its reactivity .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight (g/mol) | 235.85 | |

| Boiling Point | 53°C at 146 mmHg | |

| Density | Not Available | |

| Exact Mass | 233.849 Da | |

| LogP | 2.88 |

The compound’s relatively low boiling point (53°C at 146 mmHg) suggests high volatility, necessitating careful handling under inert conditions . The logP value of 2.88 indicates moderate lipophilicity, which may influence its solubility in organic solvents and biological membranes .

Synthesis and Manufacturing

Conventional Synthesis Routes

The primary synthesis method involves the bromination of 3,3-difluoropropene under controlled conditions. As reported by Vulcanchem, gaseous bromine reacts with 3,3-difluoropropene in a stoichiometric ratio, yielding 2,3-dibromo-3,3-difluoroprop-1-ene with high efficiency. Alternative approaches include the dehydrohalogenation of 1,2,3-tribromo-1,1-difluoropropane using potassium hydroxide (KOH) at 0°C, as documented in a 1957 study by Blomquist and Longone .

This reaction proceeds via an E2 elimination mechanism, where KOH abstracts a β-hydrogen, leading to the formation of the double bond .

Industrial-Scale Production Challenges

Industrial production faces challenges related to bromine handling and byproduct management. Bromine’s corrosive nature requires specialized equipment, while the exothermic nature of the reaction demands precise temperature control to prevent decomposition. Recent advancements focus on catalytic methods to improve yield and reduce waste, though detailed protocols remain proprietary .

Reactivity and Chemical Transformations

Nucleophilic Substitution Reactions

The bromine atoms at positions 2 and 3 are highly reactive toward nucleophiles. For example, reaction with lithium bromide () in tetrahydrofuran (THF) replaces one bromine with a fluorine atom, forming 3-bromo-3,3-difluoroprop-1-ene. Similarly, reactions with Grignard reagents () yield alkylated derivatives, expanding its utility in constructing complex fluorinated molecules.

Addition Reactions

The compound undergoes electrophilic additions across the double bond. For instance, hydrobromic acid () adds to the alkene, producing 1,2,3-tribromo-1,1-difluoropropane, a precursor in its synthesis . This reversibility highlights its role as a synthetic intermediate in multi-step reactions.

Oxidation and Reduction

While less common, oxidation with ozone or potassium permanganate () cleaves the double bond, yielding difluorinated carboxylic acids. Reduction using palladium-catalyzed hydrogenation () saturates the alkene, generating 2,3-dibromo-3,3-difluoropropane, though this pathway is seldom exploited due to competing dehalogenation.

Applications in Organic and Medicinal Chemistry

Synthesis of Gem-Difluorinated Compounds

Gem-difluorinated compounds, where two fluorine atoms occupy the same carbon, are prized in drug design for their metabolic stability and bioavailability. 2,3-Dibromo-3,3-difluoroprop-1-ene serves as a key building block for these motifs. For example, coupling with arylboronic acids via Suzuki-Miyaura reactions produces difluorostilbenes, which exhibit antitumor activity.

Development of Fluorinated Pharmaceuticals

Recent studies explore derivatives of this compound as protease inhibitors and kinase modulators. Its ability to introduce fluorine atoms—a common tactic in medicinal chemistry—enhances binding affinity and pharmacokinetic profiles. A 2023 review by Vulcanchem highlights its use in synthesizing difluorinated β-lactams, potential antibiotics resistant to enzymatic degradation.

Comparative Analysis with Related Halogenated Alkenes

3-Bromo-3,3-difluoroprop-1-ene

This mono-brominated analog () shares similar reactivity but exhibits lower electrophilicity due to reduced halogen density. It serves as a less reactive alternative in syntheses requiring slower kinetics.

1,2-Dibromo-3,3,3-trifluoroprop-1-ene

The trifluorinated variant (CAS 431-22-1) demonstrates enhanced stability but lower solubility in polar solvents. Its applications focus on materials science, particularly in fluoropolymer production .

Future Research Directions

Catalytic Asymmetric Synthesis

Current efforts aim to develop enantioselective routes using chiral catalysts, enabling access to optically active difluorinated compounds for chiral drug synthesis.

Green Chemistry Approaches

Researchers are investigating solvent-free reactions and recyclable catalysts to minimize waste and improve sustainability in large-scale production .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume